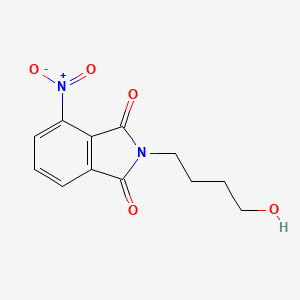
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮是一种化学化合物,由于其独特的结构和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物具有硝基和羟基丁基侧链,连接到异吲哚啉-1,3-二酮核心,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮的合成通常涉及多步过程。一种常见的方法是从异吲哚啉-1,3-二酮的硝化开始,引入硝基。然后在碱性条件下,用4-羟基丁基溴化物烷基化硝基异吲哚啉中间体,得到最终产物。反应条件通常需要仔细控制温度和pH值,以确保高产率和纯度。
工业生产方法
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高过程的效率和可扩展性。此外,还采用重结晶和色谱等纯化技术,以获得纯形式的化合物。
化学反应分析
反应类型
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮会发生各种化学反应,包括:
氧化: 羟基丁基可以被氧化形成羧酸衍生物。
还原: 硝基可以被还原成氨基,形成2-(4-氨基丁基)-4-硝基异吲哚啉-1,3-二酮。
取代: 硝基可以参与亲核芳香取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用氢气(H2)与钯催化剂(Pd/C)或硼氢化钠(NaBH4)等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂来取代硝基。
主要产物
氧化: 2-(4-羧基丁基)-4-硝基异吲哚啉-1,3-二酮。
还原: 2-(4-氨基丁基)-4-硝基异吲哚啉-1,3-二酮。
取代: 根据所使用的亲核试剂,各种取代的异吲哚啉衍生物。
科学研究应用
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于其反应性官能团,研究其作为生化探针的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料和聚合物。
作用机制
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮的作用机制涉及其与特定分子靶标的相互作用。硝基可以进行生物还原,形成与细胞成分相互作用的反应性中间体,导致各种生物学效应。羟基丁基侧链也可能在调节化合物的溶解度和细胞摄取中发挥作用。
相似化合物的比较
类似化合物
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮: 由于其特定的官能团和结构而独一无二。
4-羟基丁基丙烯酸酯: 类似的羟基丁基基团,但核心结构不同。
β-羟基丁酸: 共享羟基丁基部分,但缺少硝基和异吲哚啉成分。
独特性
2-(4-羟基丁基)-4-硝基异吲哚啉-1,3-二酮因其硝基和羟基丁基侧链连接到异吲哚啉-1,3-二酮核心的组合而脱颖而出。这种独特的结构赋予了不同的化学反应性和潜在的生物活性,使其成为各种应用的宝贵化合物。
生物活性
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione, also known by its CAS number 451460-32-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is C12H12N2O5, with a molecular weight of 264.23 g/mol. The compound features an isoindoline core structure with a nitro group and a hydroxyl butyl substituent, which may influence its biological activity.
Biological Activities
Research indicates that derivatives of isoindoline-1,3-dione exhibit a range of biological activities, including:
- Antioxidant Activity : Isoindoline derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Antimicrobial Effects : Some studies suggest that these compounds possess antibacterial properties against various pathogens.
- Neuroprotective Properties : Certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | AChE and BuChE inhibition |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to effectively inhibit cholinesterases, which are critical in the pathology of neurodegenerative diseases. For instance, some derivatives have demonstrated IC50 values as low as 87 nM against AChE .
- Cell Signaling Modulation : It may also influence signaling pathways associated with inflammation and cell survival, although specific pathways remain to be fully elucidated.
Case Studies
Several studies have focused on the synthesis and evaluation of isoindoline derivatives for their biological activities:
- Study on Neurodegenerative Disease Models :
- Antibacterial Activity Assessment :
- Antioxidant Studies :
属性
分子式 |
C12H12N2O5 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC 名称 |
2-(4-hydroxybutyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O5/c15-7-2-1-6-13-11(16)8-4-3-5-9(14(18)19)10(8)12(13)17/h3-5,15H,1-2,6-7H2 |
InChI 键 |
LVIFXEBGKQHMOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















